p-Tolyl-aceticaciddimethylamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-4-6-10(7-5-9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
BUPWIEJFVYWBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 2 4 Methylphenyl Acetamide and Its Analogues
Direct Amidation Approaches for N-Substituted Acetamides
Direct amidation involves the reaction of a carboxylic acid with an amine, in this case, p-tolylacetic acid and dimethylamine (B145610). This is conceptually the most straightforward approach, but often requires activation of the carboxylic acid to proceed efficiently. Common methods involve the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group.
Historically, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) have been widely used for this purpose. ucl.ac.uk These reagents, while effective, generate stoichiometric byproducts that can complicate purification and raise environmental concerns. ucl.ac.uk
More recent research has focused on developing catalytic direct amidation methods. Boronic acid derivatives have emerged as effective catalysts for the direct synthesis of amides from carboxylic acids and amines at room temperature, offering a more sustainable alternative. nih.gov
Indirect Synthetic Routes to Dimethylacetamide Derivatives
Indirect methods provide alternative pathways to N,N-Dimethyl-2-(4-methylphenyl)acetamide, often starting from precursors other than the corresponding carboxylic acid. A common indirect route involves the conversion of p-tolylacetic acid into a more reactive derivative, such as an acyl chloride. semanticscholar.orgucl.ac.uk For instance, p-tolylacetic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form p-tolylacetyl chloride. ucl.ac.uk This acyl chloride is then subsequently reacted with dimethylamine to yield the desired amide. This two-step process is often efficient and high-yielding.
Another indirect approach could involve the use of p-tolylacetonitrile as a starting material. The cyano group can be hydrolyzed to a primary amide and then N-alkylated, or potentially converted directly to the N,N-dimethylamide under specific catalytic conditions.
Catalytic Strategies for Amide Bond Formation in p-Tolyl Acetamide (B32628) Synthesis
The development of catalytic methods for amide bond formation is a major focus of contemporary chemical research, driven by the desire for more efficient and environmentally benign processes. ucl.ac.uk
Metal-Catalyzed Amidation Processes
Various transition metals have been shown to catalyze the formation of amides. Palladium-catalyzed reactions, for example, have been developed for the amidation of aryl halides and triflates. nih.govnih.gov A protocol for the direct amidation of 3-bromo-1,8-naphthalimide with various amides, including alkylamides and arylamides, has been successfully demonstrated using Buchwald-Hartwig amidation conditions. nih.gov This highlights the potential for palladium catalysis in forming C-N bonds in amide synthesis.
Ruthenium catalysts have also been employed in the synthesis of amides from carboxylic acids and amines using acetylenes as activating agents. nih.gov This method is atom-economical, producing volatile byproducts and offering a broad substrate scope. nih.gov Furthermore, iron, copper, and cobalt catalysts have been investigated for the amidation of various amines. mdpi.com
Sustainable and Green Chemistry Aspects in Amide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for amides. bohrium.comsemanticscholar.orgrsc.org A key goal is to minimize waste and avoid the use of hazardous reagents and solvents. bohrium.comsemanticscholar.org
Solvent-free reaction conditions represent a significant step towards greener amide synthesis. bohrium.comsemanticscholar.org One reported method involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, leading to the formation of amides in good yields without the need for a solvent. bohrium.comsemanticscholar.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising avenue for sustainable amide synthesis. rsc.org Enzymes can operate under mild conditions in aqueous environments, reducing the need for harsh reagents and organic solvents. rsc.org Additionally, the development of reusable catalysts, such as Brønsted acidic ionic liquids, contributes to the sustainability of amide synthesis by simplifying catalyst recovery and reuse. acs.org
Regioselective Synthesis of Related Arylacetamide Structures
Regioselectivity, the control of the position of chemical bond formation, is crucial when synthesizing specific isomers of arylacetamides. For instance, in the functionalization of an existing arylacetamide, directing groups can be used to control the position of substitution on the aromatic ring.
Palladium-catalyzed C-H activation and alkenylation of arylacetamides have been achieved with regioselectivity. nih.govscispace.comamanote.com In these reactions, the amide group itself can act as a directing group, guiding the catalyst to a specific position on the aromatic ring, typically the ortho position. nih.govscispace.com This allows for the selective introduction of functional groups at a desired location. Similarly, palladium-catalyzed regioselective synthesis has been used to create β-arylated primary allylamine (B125299) equivalents. nih.gov
Exploration of Novel Precursors for p-Tolyl-aceticaciddimethylamide Synthesis
Research into novel precursors for the synthesis of N,N-Dimethyl-2-(4-methylphenyl)acetamide and its analogs aims to expand the range of available starting materials and potentially offer more efficient or versatile synthetic routes.
One area of exploration involves the use of multicomponent reactions, where three or more reactants combine in a single step to form a complex product. A zinc-mediated carbonyl alkylative amination reaction has been developed for the synthesis of α-branched alkylamines, which could be adapted for the synthesis of related acetamide structures. acs.org
Another innovative approach utilizes 2-diazo-N,N-dimethyl-2-(p-tolyl)acetamide as a precursor. chicagodiscoverysolutions.com Diazo compounds are versatile intermediates that can undergo a variety of transformations, offering potential for the synthesis of a range of p-tolylacetamide derivatives. The use of nitroarenes as precursors for amidation reactions, enabled by synergistic catalysis, also represents a novel approach that avoids the use of stoichiometric coupling reagents. researchgate.net
Reaction Mechanisms and Reactivity of N,n Dimethyl 2 4 Methylphenyl Acetamide
Mechanistic Investigations of Amide Bond Formation Reactions
The synthesis of N,N-Dimethyl-2-(4-methylphenyl)acetamide, a tertiary amide, can be achieved through several established synthetic routes for amide bond formation. These methods typically involve the reaction of a p-tolylacetic acid derivative with dimethylamine (B145610).
One common approach is the activation of p-tolylacetic acid. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acyl halide or an acid anhydride. masterorganicchemistry.com For instance, treatment of p-tolylacetic acid with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield p-tolylacetyl chloride. This highly electrophilic acyl chloride then readily reacts with dimethylamine in an exothermic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group and deprotonation of the nitrogen atom by a second equivalent of dimethylamine or another base affords the final N,N-Dimethyl-2-(4-methylphenyl)acetamide product.
Alternatively, coupling reagents are widely employed for amide bond formation under milder conditions. masterorganicchemistry.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by dimethylamine, yielding the desired amide and a urea (B33335) byproduct. masterorganicchemistry.com This method is particularly useful for sensitive substrates as it avoids the harsh conditions associated with acyl halide formation. masterorganicchemistry.com
Direct reaction between p-tolylacetic acid and dimethylamine is also possible but generally requires high temperatures (around 150 °C) to drive the dehydration reaction, often in the presence of a catalyst. acs.orggoogle.com This process typically proceeds through the formation of a dimethylammonium p-tolylacetate salt, which upon heating eliminates water to form the amide bond. google.com
Another synthetic strategy involves the carbonylation of trimethylamine (B31210) in the presence of a rhodium(I) complex catalyst and methyl iodide. researchgate.net This process is proposed to proceed through a series of steps involving the formation of an acyl iodide intermediate which then reacts to form the amide. researchgate.net
| Reaction Type | Reagents | Key Intermediate | Conditions |
| Acyl Chloride Route | p-Tolylacetic acid, Thionyl chloride, Dimethylamine | p-Tolylacetyl chloride | Typically mild to moderate temperatures |
| Coupling Agent Route | p-Tolylacetic acid, Dimethylamine, DCC or EDC | O-acylisourea | Mild, often room temperature |
| Direct Thermal Amidation | p-Tolylacetic acid, Dimethylamine | Dimethylammonium p-tolylacetate | High temperature (~150-300°C), sometimes with catalyst |
| Carbonylation | Trimethylamine, Carbon monoxide, Methyl iodide | Acyl iodide complex | Catalytic, anhydrous |
Reactivity of the Dimethylamide Moiety
The N,N-dimethylamide functional group in N,N-Dimethyl-2-(4-methylphenyl)acetamide exhibits characteristic reactivity patterns. The presence of two methyl groups on the nitrogen atom renders it a tertiary amide. masterorganicchemistry.com
A key feature of the amide bond is its resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized onto the adjacent carbonyl group, resulting in a resonance hybrid with significant double bond character between the carbon and nitrogen atoms. This resonance stabilization contributes to the relative planarity of the amide group and its reduced reactivity compared to ketones or acyl chlorides. nih.gov
Due to this resonance, the carbonyl oxygen is a nucleophilic center, while the carbonyl carbon is electrophilic. The nitrogen atom is generally non-basic and non-nucleophilic due to the delocalization of its lone pair.
Hydrolysis: Amide bonds are generally stable but can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. acs.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to resonance stabilization, these reactions are generally slower than the hydrolysis of esters. N,N-Dimethylacetamide, a related compound, is noted to be stable to strong bases but hydrolyzes in the presence of acids. acs.org
Reduction: The amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the carbonyl group of the amide completely to a methylene (B1212753) group (-CH₂-), which would convert N,N-Dimethyl-2-(4-methylphenyl)acetamide to N,N-dimethyl-2-(p-tolyl)ethanamine.
Reactions at the p-Tolyl Substituent
The p-tolyl group, consisting of a benzene (B151609) ring substituted with a methyl group, can undergo reactions at both the aromatic ring and the methyl group. wikipedia.orgontosight.ai The tolyl group is generally considered nonpolar and hydrophobic. wikipedia.org
Electrophilic Aromatic Substitution: The methyl group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution. This is due to both inductive electron donation and hyperconjugation, which increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methyl group. Since the para position is already occupied by the acetyl-dimethylamide group, electrophilic attack will be directed to the ortho positions (positions 2 and 6 relative to the methyl group). Examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Reactions of the Methyl Group: The benzylic protons of the methyl group are susceptible to free radical reactions. For instance, in the presence of a radical initiator like N-bromosuccinimide (NBS), the methyl group can be brominated. The resulting benzylic bromide is a versatile intermediate for further functionalization. The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would transform the p-tolyl group into a terephthalic acid derivative.
Electrophilic and Nucleophilic Characterization of Reactive Centers
The electronic distribution in N,N-Dimethyl-2-(4-methylphenyl)acetamide defines its reactive centers for electrophilic and nucleophilic attack.
Electrophilic Centers:
Carbonyl Carbon: The carbon atom of the amide carbonyl group is a primary electrophilic center. The electronegative oxygen atom polarizes the C=O bond, making the carbon atom electron-deficient and susceptible to attack by nucleophiles.
Alpha-Carbon: The methylene carbon atom adjacent to the carbonyl group can also exhibit electrophilic character under certain conditions, for example, in enolate formation followed by reaction with an electrophile.
Nucleophilic Centers:
Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and is a nucleophilic center, readily protonated in the presence of acid.
Aromatic Ring: The p-tolyl ring is electron-rich due to the activating effect of the methyl group and is therefore nucleophilic. ontosight.ai It will react with strong electrophiles, primarily at the positions ortho to the methyl group.
Alpha-Carbon (as enolate): In the presence of a strong base, a proton can be abstracted from the methylene carbon alpha to the carbonyl group, forming an enolate. This enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen.
Influence of Substituent Effects on Reaction Pathways
The substituents on the N,N-Dimethyl-2-(4-methylphenyl)acetamide molecule have a directing influence on its reactivity.
The p-methyl group on the phenyl ring is an electron-donating group. acs.org This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. As an ortho-, para-director, it channels incoming electrophiles to the positions ortho to it. libretexts.org
The steric bulk of the N,N-dimethyl groups can play a role in the reactivity of the amide. For instance, while the carbonyl carbon is electrophilic, the approach of bulky nucleophiles might be somewhat hindered compared to a primary or secondary amide.
In reactions involving enolate formation at the alpha-carbon, the electronic nature of the p-tolyl group can have a modest influence on the acidity of the alpha-protons. The electron-donating methyl group slightly destabilizes the carbanionic character of the enolate, making the protons marginally less acidic compared to a derivative with an electron-withdrawing group on the ring. Studies on related systems have shown that para-substituted electron-donating groups can affect reaction rates. acs.orgnih.govacs.orgresearchgate.net
| Substituent | Electronic Effect | Influence on Reactivity |
| p-Methyl group | Electron-donating (inductive and hyperconjugation) | Activates the aromatic ring towards electrophilic substitution, directing ortho. |
| N,N-Dimethylamide group | Resonance donation from N, inductive withdrawal by C=O | Stabilizes the amide bond, influences acidity of alpha-protons. |
| N,N-Dimethyl groups | Steric hindrance | May hinder nucleophilic attack at the carbonyl carbon. |
Advanced Spectroscopic Characterization of N,n Dimethyl 2 4 Methylphenyl Acetamide
Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within N,N-Dimethyl-2-(4-methylphenyl)acetamide. The spectra are characterized by distinct bands corresponding to the vibrational modes of the molecule's constituent parts: the p-substituted aromatic ring, the methylene (B1212753) bridge, and the N,N-disubstituted amide group.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, known as the Amide I band. For N,N-disubstituted amides like N,N-dimethylacetamide, this band typically appears in the region of 1630-1670 cm⁻¹. ias.ac.in The exact position is sensitive to the electronic environment and molecular conformation. The C-N stretching vibration of the tertiary amide is also a key marker, though it often couples with other vibrations.
The aromatic tolyl group gives rise to several characteristic bands. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically appearing in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations. The substitution pattern on the benzene (B151609) ring (para-substitution) influences the position and intensity of these bands, particularly the overtone and combination bands in the 2000-1650 cm⁻¹ region and the strong out-of-plane bending bands below 900 cm⁻¹.
While detailed experimental spectra for N,N-Dimethyl-2-(4-methylphenyl)acetamide are not broadly published, the expected vibrational frequencies can be reliably predicted based on data from analogous compounds and DFT calculations. researchgate.netscispace.com
Table 1: Predicted Key Vibrational Frequencies for N,N-Dimethyl-2-(4-methylphenyl)acetamide
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch (Aromatic) | p-Tolyl | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000-2850 | Medium |
| C=O Stretch (Amide I) | -C(=O)N(CH₃)₂ | ~1660 | Strong |
| C=C Stretch (Aromatic) | p-Tolyl | 1615, 1515 | Medium-Strong |
| C-N Stretch (Amide) | -C(=O)N(CH₃)₂ | ~1400 | Medium |
| C-H Bend (Out-of-Plane) | p-Substituted Ring | ~820 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in N,N-Dimethyl-2-(4-methylphenyl)acetamide.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The p-substituted tolyl group will display a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.3 ppm).
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge between the tolyl group and the carbonyl is expected. Its chemical shift would be around δ 3.6 ppm, influenced by the adjacent aromatic ring and carbonyl group.
N-Methyl Protons (-N(CH₃)₂): Due to restricted rotation around the C-N amide bond, the two methyl groups on the nitrogen are diastereotopic and may appear as two distinct singlets. This phenomenon is common in N,N-disubstituted amides and is temperature-dependent. chemicalbook.com These signals are expected in the δ 2.8-3.1 ppm region.
Tolyl Methyl Protons (-CH₃): A sharp singlet for the methyl group on the aromatic ring will appear in the upfield region, typically around δ 2.3 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing significantly downfield (δ ~171 ppm).
Aromatic Carbons: Four signals are expected for the p-substituted ring: two for the protonated carbons and two for the quaternary (substituted) carbons.
Methylene Carbon: The -CH₂- carbon signal is expected around δ 40-45 ppm.
N-Methyl Carbons: The two N-methyl carbons may also be inequivalent, appearing as two distinct signals around δ 35-38 ppm.
Tolyl Methyl Carbon: The tolyl -CH₃ carbon will be the most upfield signal, around δ 21 ppm.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethyl-2-(4-methylphenyl)acetamide
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|
| -C(=O)- | - | ~171.0 |
| Aromatic C (quaternary, C-CH₂) | - | ~135.0 |
| Aromatic C (quaternary, C-CH₃) | - | ~137.0 |
| Aromatic CH (ortho to -CH₂) | ~7.2 (d) | ~129.5 |
| Aromatic CH (ortho to -CH₃) | ~7.1 (d) | ~129.0 |
| -CH₂- | ~3.6 (s) | ~42.0 |
| -N(CH₃)₂ | ~3.0 (s), ~2.9 (s) | ~37.5, ~35.5 |
| Tolyl -CH₃ | ~2.3 (s) | ~21.0 |
Note: (s) = singlet, (d) = doublet. Predicted shifts are based on data for N,N-Dimethyl-2-phenylacetamide and standard substituent effects. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For N,N-Dimethyl-2-(4-methylphenyl)acetamide (C₁₁H₁₅NO), the calculated exact mass of the molecular ion [M]⁺• is 177.1154, and the protonated molecule [M+H]⁺ is 178.1226. Observing a peak at or very near this value confirms the compound's elemental composition.
Electron Ionization (EI) and Electrospray Ionization (ESI) MS
EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. This "hard" ionization technique is excellent for structural elucidation by analyzing the resulting fragments. For aromatic amides, characteristic fragmentation pathways include alpha-cleavage and rearrangements. miamioh.eduyoutube.com
Key predicted fragments for N,N-Dimethyl-2-(4-methylphenyl)acetamide in EI-MS include:
Molecular Ion (M⁺•): m/z = 177.
Tropylium (B1234903) Ion: A very stable fragment from the cleavage of the benzylic C-C bond, followed by rearrangement of the tolylmethyl cation to the highly stable tropylium ion at m/z = 91.
Acylium Ion Fragment: Alpha-cleavage of the C-N bond can generate the [CH₃(C₆H₄)CH₂C=O]⁺ acylium ion at m/z = 133.
Dimethylaminocarbonyl Cation: Cleavage of the bond between the methylene group and the carbonyl can produce the [(CH₃)₂NC=O]⁺ ion at m/z = 72.
Dimethyliminium Ion: A common fragment from amides, formed by alpha-cleavage adjacent to the nitrogen, resulting in [CH₂=N(CH₃)₂]⁺ at m/z = 58.
ESI-MS is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ (m/z = 178) or adducts like [M+Na]⁺ (m/z = 200) with minimal fragmentation. It is primarily used to confirm the molecular weight. MS/MS experiments on the [M+H]⁺ ion can be performed to induce and analyze fragmentation.
X-ray Diffraction Studies for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for N,N-Dimethyl-2-(4-methylphenyl)acetamide is not publicly documented, analysis of closely related structures like N-Methyl-N-(2-methylphenyl)acetamide allows for well-founded predictions. nih.gov
Other Advanced Spectroscopic Methods
Beyond the core techniques, other advanced spectroscopic methods could offer deeper insights into the properties of N,N-Dimethyl-2-(4-methylphenyl)acetamide.
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption could be used to study the excited-state dynamics of the molecule. Upon UV excitation of the tolyl chromophore, it would be possible to track the timescale of energy relaxation, intersystem crossing, and potential energy transfer to the amide portion of the molecule.
Dichroism Spectroscopies: While the parent molecule is achiral, the introduction of a chiral center would make it amenable to chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). CD spectroscopy in the UV region would probe the electronic transitions of the aromatic chromophore and the amide, providing information about the molecule's absolute configuration and solution-state conformation. acs.orgnih.gov VCD, the infrared analog, would provide similar conformational information based on the chiral perturbation of its vibrational modes, particularly the sensitive Amide I band. nih.gov
Computational and Theoretical Studies on N,n Dimethyl 2 4 Methylphenyl Acetamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). These calculations solve the Schrödinger equation, or approximations of it, for a given molecule.
For a molecule like N,N-Dimethyl-2-(4-methylphenyl)acetamide, these calculations would typically be performed using software packages like Gaussian or ORCA. The process begins with proposing an initial structure, which is then optimized to find the lowest energy conformation. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for N,N-Dimethyl-2-(4-methylphenyl)acetamide
| Parameter | Bond/Angle | Calculated Value (Exemplary) |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.35 Å | |
| C-C (tolyl-CH2) | ~1.51 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C (methyl) | ~118° | |
| Dihedral Angle | C-C-C=O | Variable, depending on conformation |
Note: The values in this table are hypothetical and represent typical values for similar amide structures. Specific computational data for N,N-Dimethyl-2-(4-methylphenyl)acetamide is not available in the searched literature.
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for conformational analysis, which studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, leading to the formation of bonding and antibonding orbitals. A key concept within MO theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
For N,N-Dimethyl-2-(4-methylphenyl)acetamide, the HOMO would likely be located on the electron-rich p-tolyl ring, while the LUMO would be associated with the carbonyl group of the amide.
Table 2: Hypothetical Frontier Molecular Orbital Energies for N,N-Dimethyl-2-(4-methylphenyl)acetamide
| Parameter | Energy (eV) - Exemplary |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These values are for illustrative purposes and are not based on actual calculations for the target molecule.
Analysis of Charge Distribution and Intramolecular Interactions (e.g., Mulliken Population, NBO, MESP)
Understanding how charge is distributed within a molecule is crucial for predicting its reactivity and intermolecular interactions. Several computational methods are used for this purpose:
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing a simple way to estimate partial atomic charges. wikipedia.orgchemrxiv.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. It gives information about hybridization, bond orders, and intramolecular charge transfer interactions. nih.govq-chem.com For instance, in N,N-Dimethyl-2-(4-methylphenyl)acetamide, NBO analysis would quantify the delocalization of the nitrogen lone pair into the carbonyl π* orbital, which is responsible for the partial double bond character of the C-N bond.
Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For the target amide, the MESP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential around the N-H protons (if it were a secondary amide) or the methyl groups. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction (thermodynamics) and its rate (kinetics).
For N,N-Dimethyl-2-(4-methylphenyl)acetamide, one could computationally model its synthesis, for example, the reaction between p-tolylacetyl chloride and dimethylamine (B145610). The calculations would involve locating the transition state for the nucleophilic acyl substitution reaction, which is the highest energy point on the reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, would determine the reaction rate. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanisms of chemical transformations. mdpi.com
Derivatization and Functionalization of N,n Dimethyl 2 4 Methylphenyl Acetamide
Synthetic Transformations of the Amide Group
The tertiary amide group in N,N-Dimethyl-2-(4-methylphenyl)acetamide is a robust functional group, yet it can undergo several important transformations.
Reduction to Amines: One of the most common transformations of tertiary amides is their reduction to the corresponding tertiary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as less reactive reagents like sodium borohydride (B1222165) are generally ineffective. ucalgary.ca The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition then yields the final tertiary amine. ucalgary.ca For N,N-Dimethyl-2-(4-methylphenyl)acetamide, this reaction would yield N,N-dimethyl-2-(p-tolyl)ethanamine. While specific literature on the reduction of this exact compound is not prevalent, the reaction is a standard transformation for N,N-dialkyl-2-arylacetamides. nih.govmasterorganicchemistry.com
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield p-tolylacetic acid and dimethylamine (B145610). This reaction typically requires heating and the use of strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). The stability of the amide bond makes this transformation less facile than the hydrolysis of esters or acid chlorides.
A summary of these transformations is presented in the table below.
| Transformation | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄, dry ether or THF2. H₂O or H₃O⁺ workup | N,N-dimethyl-2-(p-tolyl)ethanamine |
| Hydrolysis | H₃O⁺ or OH⁻, heat | p-Tolylacetic acid and Dimethylamine |
Modifications of the p-Tolyl Moiety
The p-tolyl group provides another avenue for derivatization, primarily through electrophilic aromatic substitution and reactions involving the benzylic methyl group.
Electrophilic Aromatic Substitution: The p-tolyl ring is activated towards electrophilic substitution due to the electron-donating nature of the methyl group and the acetamide (B32628) side chain. Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the aromatic ring, typically at the positions ortho to the methyl group.
The Vilsmeier-Haack reaction, which employs a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), can be used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org Given the activated nature of the p-tolyl ring, formylation would be expected to occur, likely at one of the positions ortho to the activating methyl group.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to other functional groups such as a carboxylic acid. While direct oxidation of the methyl group in N,N-Dimethyl-2-(4-methylphenyl)acetamide might be challenging without affecting other parts of the molecule, studies on related p-toluidine (B81030) derivatives have shown that such transformations are possible.
The following table summarizes potential modifications of the p-tolyl moiety.
| Modification | Reagents and Conditions | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | N,N-Dimethyl-2-(4-methyl-3-nitrophenyl)acetamide |
| Bromination | Br₂, FeBr₃ | N,N-Dimethyl-2-(3-bromo-4-methylphenyl)acetamide |
| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | N,N-Dimethyl-2-(3-formyl-4-methylphenyl)acetamide |
Derivatization for Analytical Applications (e.g., using p-Tolyl Isocyanate)
For analytical purposes, especially in chromatography, derivatization is often employed to enhance the detectability and separation of analytes. While N,N-Dimethyl-2-(4-methylphenyl)acetamide itself may not require derivatization for analysis, its potential precursors or metabolites, such as those containing hydroxyl or primary/secondary amine groups, can be derivatized.
p-Tolyl isocyanate is a known derivatizing agent for alcohols and amines. It reacts with these functional groups to form stable carbamates and ureas, respectively. These derivatives often exhibit improved chromatographic properties and can be more readily detected by UV or mass spectrometry detectors. This derivatization strategy is particularly useful for the analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Synthesis of Heterocyclic Systems Incorporating the N,N-Dimethylacetamide Core
The N,N-dimethylacetamide core of the target molecule can be utilized as a building block for the synthesis of various heterocyclic systems. The reactivity of the amide group and the adjacent methylene (B1212753) group can be harnessed to construct new rings.
Quinazoline (B50416) and Quinazolinone Synthesis: N,N-dimethylacetamide can serve as a reactant in the synthesis of quinoline (B57606) and quinazolinone scaffolds, which are important in medicinal chemistry. nih.gov For instance, quinazoline derivatives bearing triazole-acetamide moieties have been synthesized, showcasing the utility of the acetamide fragment in building complex heterocyclic systems. nih.gov
Triazole Synthesis: The N,N-dimethylacetamide unit can also be incorporated into the synthesis of triazole derivatives. nih.govfrontiersin.orgmdpi.comfrontiersin.org For example, copper-catalyzed cross-dehydrogenative coupling reactions have been developed for the synthesis of N,N-dimethyl-3,5-disubstituted-4H-1,2,4-triazole-4-carboxamides from 1,2,4-triazoles and dimethylformamide, a related N,N-dimethylamide. researchgate.net While not a direct use of N,N-Dimethyl-2-(4-methylphenyl)acetamide, it demonstrates the potential for the N,N-dimethylacetamide moiety to participate in such cyclization reactions. A related compound, 2-chloro-N-p-tolylacetamide, has been used as a precursor to synthesize various heterocyclic compounds, indicating the synthetic utility of the p-tolylacetamide framework. researchgate.net
Development of Conjugates and Hybrid Molecules
In the field of medicinal chemistry, the development of conjugates and hybrid molecules is a common strategy to enhance the therapeutic properties of a compound. This involves linking the molecule of interest to another pharmacologically active moiety or a carrier molecule.
Anticancer Conjugates: The p-tolylacetamide scaffold could potentially be incorporated into conjugates with known anticancer agents. For example, peptide-drug conjugates are an emerging class of therapeutics where a cytotoxic drug is linked to a peptide that can target cancer cells. nih.gov The synthesis of conjugates involving N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers and the anticancer drug daunorubicin (B1662515) highlights a general strategy that could be adapted. nih.gov
Antimicrobial Hybrids: Another area of interest is the development of hybrid molecules with antimicrobial activity. nih.govmdpi.com This can be achieved by combining the p-tolylacetamide structure with other antimicrobial pharmacophores. For instance, hybrid molecules of sulfonamides and pleuromutilin (B8085454) derivatives have shown potent antimicrobial activities. nih.gov Similarly, the hybridization of cinnamic acids, which share some structural similarity with p-tolylacetic acid, with other molecules has been explored for antimicrobial applications. mdpi.com
Applications of N,n Dimethyl 2 4 Methylphenyl Acetamide As a Synthetic Building Block
Utility in Organic Synthesis as a Core Moiety
The N,N-dimethyl-2-(p-tolyl)acetamide framework is a fundamental component in the synthesis of various organic compounds. The presence of the p-tolyl group allows for a range of chemical modifications, while the N,N-dimethylacetamide portion provides a stable and reactive handle for further synthetic transformations.
The synthesis of related acetamide (B32628) derivatives highlights the fundamental importance of this structural class in medicinal chemistry. For instance, derivatives of N-(p-tolyl)acetamide have been investigated for their potential in pharmaceutical formulations. solubilityofthings.com The amide functional group is a cornerstone in drug design and its presence in N,N-Dimethyl-2-(4-methylphenyl)acetamide makes it an attractive starting point for the development of new therapeutic agents.
Intermediate in the Synthesis of Diverse Organic Compounds
N,N-Dimethyl-2-(4-methylphenyl)acetamide and its close analogs are crucial intermediates in the synthesis of a variety of organic molecules, including heterocyclic compounds and pharmacologically active agents.
A key example of its utility is demonstrated in the preparation of heterocyclic structures. Research has shown that related compounds, such as 2-chloro-N-p-tolylacetamide, can be readily synthesized and subsequently used to construct more complex heterocyclic systems. researchgate.net This is achieved by reacting the acetamide with various reagents to introduce new functional groups and build fused ring systems. For example, reaction with thiosemicarbazide (B42300) or semicarbazide (B1199961) can lead to the formation of thiadiazole or oxadiazole derivatives, respectively. researchgate.net These heterocyclic cores are prevalent in many biologically active molecules.
Furthermore, the acetamide moiety itself is a key feature in many cyclooxygenase-II (COX-II) inhibitors, a class of anti-inflammatory drugs. archivepp.com The structural motif of an acetamide linked to an aromatic ring, as seen in N,N-Dimethyl-2-(4-methylphenyl)acetamide, is a common feature in these inhibitors. This suggests the potential for this compound to serve as a precursor for the synthesis of novel anti-inflammatory agents.
Below is a table summarizing the role of related acetamides as intermediates:
| Starting Material | Reagent | Product Class | Reference |
| 2-Chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiadiazole derivatives | researchgate.net |
| 2-Chloro-N-p-tolylacetamide | Semicarbazide | Oxadiazole derivatives | researchgate.net |
| p-Toluidine (B81030) | Acetic Anhydride | N-(p-tolyl)acetamide | solubilityofthings.com |
Role in the Construction of Complex Molecular Architectures
The inherent reactivity of the N,N-dimethyl-2-(p-tolyl)acetamide structure allows for its incorporation into larger, more complex molecular frameworks. This is particularly evident in the synthesis of intricate molecules with specific functional properties.
One example is the synthesis of 2-diazo-N,N-dimethyl-2-(p-tolyl)acetamide, a diazo derivative that can be a precursor for various transformations, including carbene chemistry, which is a powerful tool for constructing complex carbon skeletons. chicagodiscoverysolutions.com
Moreover, the optimization of reaction conditions for the synthesis of more elaborate structures, such as N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, underscores the utility of the p-tolylacetamide core in multi-step synthetic sequences. unh.edu These types of molecules, with their multiple functional groups and stereocenters, are often targets in natural product synthesis and medicinal chemistry. The ability to reliably incorporate the p-tolylacetamide unit is crucial for the successful construction of these complex targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for p-Tolyl-aceticaciddimethylamide, and how can purity be validated?
- Methodology : Use nucleophilic substitution or amidation reactions, employing p-tolylacetic acid and dimethylamine derivatives. For purity validation, combine chromatography (HPLC/TLC) with spectroscopic methods (NMR, IR). Pre-column derivatization may enhance separation efficiency in polar solvents. Ensure reaction conditions (e.g., anhydrous environment, catalyst selection) align with steric and electronic properties of reactants .
- Validation Example :
| Technique | Parameter | Expected Outcome |
|---|---|---|
| ¹H NMR | δ 2.2 ppm (CH₃, dimethylamide) | Single peak confirms absence of unreacted dimethylamine |
| HPLC | Retention time = 8.2 min | >98% purity threshold |
Q. How should researchers address solubility challenges during purification of this compound?
- Methodology : Optimize solvent systems using polarity gradients. For example, start with ethyl acetate for initial dissolution, then introduce hexane for fractional crystallization. Centrifugation at 4°C improves yield for heat-sensitive batches. Monitor phase separation via UV-Vis at 254 nm for aromatic tracking .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹³C NMR) be resolved for this compound?
- Methodology :
Replicate experiments : Confirm consistency across multiple batches.
Dynamic NMR : Assess temperature-dependent splitting to identify conformational isomerism.
Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate spectra and compare with empirical data.
- Example Workflow :
- Observed Anomaly : Doublet at δ 170 ppm (carbonyl carbon).
- Resolution : Model reveals hindered rotation of the dimethylamide group, causing splitting. Validate via variable-temperature NMR .
Q. What strategies improve the sensitivity of this compound detection in trace-level biological matrices?
- Methodology :
- Derivatization : React with dansyl chloride to enhance fluorescence.
- LC-MS/MS : Use MRM transitions (e.g., m/z 202 → 154) with ion-pairing agents (e.g., 0.1% formic acid).
- Validation : Spike-and-recovery tests in plasma; limit of detection (LOD) <10 ng/mL .
Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?
- Methodology :
- DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
- Validation : Compare predicted activation energies with experimental Arrhenius plots .
Data Analysis & Reporting
Q. What statistical approaches are critical for validating reproducibility in kinetic studies of this compound reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
